molecular formula C8H4F3N3O B13133388 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde

6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde

Cat. No.: B13133388
M. Wt: 215.13 g/mol
InChI Key: ZNIPSGVEFYFAJD-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H4F3N3O and a molecular weight of 215.13 g/mol . This compound is characterized by the presence of an imidazo[1,2-b]pyridazine core substituted with a trifluoromethyl group at the 6-position and an aldehyde group at the 3-position. It is known for its significant applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-(trifluoromethyl)imidazo[1,2-b]pyridazine with a formylating agent to introduce the aldehyde group at the 3-position . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Strong bases (e.g., NaOH), nucleophiles (e.g., amines, thiols).

Major Products:

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is primarily related to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interact with various signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 6-(Trifluoromethyl)imidazo[1,2-c]pyrimidine-3-carbaldehyde

Comparison:

Properties

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)6-1-2-7-12-3-5(4-15)14(7)13-6/h1-4H

InChI Key

ZNIPSGVEFYFAJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1C(F)(F)F)C=O

Origin of Product

United States

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